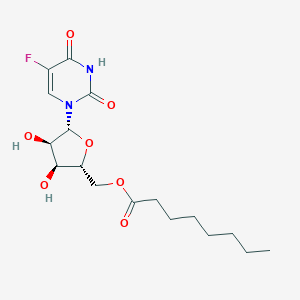

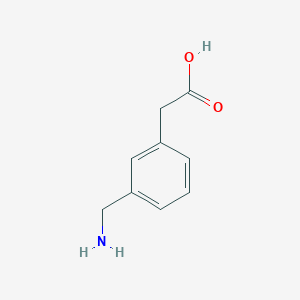

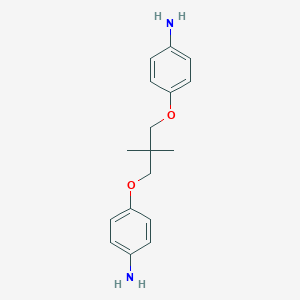

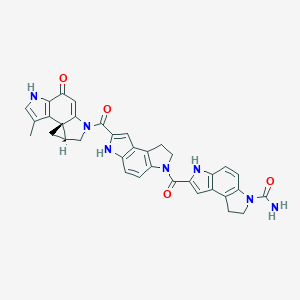

![molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5](/img/structure/B56905.png)

2-Methyl-5-[(methylamino)methyl]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves palladium-catalyzed reactions, regioselective chlorination, and coupling reactions. For example, a practical synthesis approach for pharmaceutical intermediates similar to "2-Methyl-5-[(methylamino)methyl]pyridine" has been described, highlighting the use of palladium-catalyzed cyanation and reduction sequences to introduce the aminomethyl moiety (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using X-ray crystallography, demonstrating specific configurations and bonding patterns. For instance, studies on similar compounds have reported detailed molecular conformations and interactions, providing insights into their structural characteristics (Lorenc, 2012).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including cycloadditions, oxidative aromatization, and acyl transfer reactions. These reactions are pivotal in synthesizing structurally diverse compounds. A novel strategy employing α-addition of aldehyde and enamide to isonitrile, leading to the synthesis of substituted pyridines, highlights the chemical versatility of pyridine derivatives (Lei et al., 2013).

Physical Properties Analysis

The physical properties of "2-Methyl-5-[(methylamino)methyl]pyridine" and similar compounds, such as solubility, melting point, and boiling point, are crucial for their application in chemical syntheses. Although specific data on this compound were not found, the physical properties of pyridine derivatives generally depend on their molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactions, define the utility of "2-Methyl-5-[(methylamino)methyl]pyridine" in synthetic chemistry. Studies on similar compounds have demonstrated their potential as intermediates in the synthesis of various biologically active molecules (Cosford et al., 2003).

Applications De Recherche Scientifique

Enzymatic Synthesis and Bioconversion

Enzymes and whole cells offer a green chemistry approach to synthesizing pyridine derivatives, essential in pharmaceuticals and polymer industries. The study by Stankevičiūtė et al. (2016) demonstrated that Burkholderia sp. MAK1 can regioselectively oxyfunctionalize pyridine derivatives, transforming methylpyridines and methylated pyrazines into N-oxides and hydroxylated pyridines. This biocatalysis method presents an eco-friendly alternative to chemical synthesis, expanding the toolkit for creating biologically active substances and building blocks for advanced materials (Stankevičiūtė et al., 2016).

Photochemistry and Tautomerism

Investigations into the photochemical behavior of pyridine derivatives, such as those by Akai, Ohno, and Aida (2007), reveal intricate processes like amino-imino tautomerism and rotational isomerism under UV irradiation. These phenomena are crucial for understanding the reactivity and stability of pyridine compounds under various conditions, offering insights into their potential applications in photodynamic therapy and the development of photoresponsive materials (Akai, Ohno, & Aida, 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-1-(6-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDELADZXJDHPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(methylamino)methyl]pyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.